molecular formula C3H6N2O3 B3053723 3-Amino-3-hydroxyiminopropanoic acid CAS No. 55654-11-0

3-Amino-3-hydroxyiminopropanoic acid

Cat. No.: B3053723
CAS No.: 55654-11-0
M. Wt: 118.09 g/mol
InChI Key: UDQWXDVKWGIDIR-UHFFFAOYSA-N
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Description

3-Amino-3-hydroxyiminopropanoic acid is an organic compound that features both an amino group and a hydroxyimino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-hydroxyiminopropanoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. Another method involves the reductive amination of alpha-keto acids, where the keto group is converted to an amino group under reductive conditions .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using microorganisms. For example, Bacillus megaterium has been used to convert fumaric acid to 3-Aminopropionic acid, which can then be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-hydroxyiminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-Amino-3-hydroxyiminopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-hydroxyiminopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-hydroxyiminopropanoic acid include:

  • 3-Amino-3-hydroxypropanoic acid
  • 3-Amino-3-oxopropanoic acid
  • 3-Hydroxypropanoic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and a hydroxyimino group on the same carbon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-3-hydroxyiminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQWXDVKWGIDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402207
Record name (N-Hydroxycarbamimidoyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55654-11-0
Record name (N-Hydroxycarbamimidoyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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